molecular formula UVCB B1165876 Naphtha (Petroleum) hydrotreated heavy (Technical) CAS No. 64742-48-9

Naphtha (Petroleum) hydrotreated heavy (Technical)

Cat. No.: B1165876
CAS No.: 64742-48-9
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Description

Introduction to Naphtha (Petroleum) Hydrotreated Heavy

The development of hydrotreated heavy naphtha represents a crucial advancement in petroleum refining technology, addressing the increasing demand for high-quality feedstocks in petrochemical processes. This refined product emerges from sophisticated treatment processes that convert raw petroleum fractions into stabilized hydrocarbon mixtures with predictable properties and reduced contaminant levels. The significance of hydrotreated heavy naphtha extends beyond its role as an intermediate product, serving as a cornerstone material for the production of high-octane gasoline components, aromatic compounds, and various petrochemical derivatives that form the basis of modern industrial chemistry.

The production of hydrotreated heavy naphtha involves complex refinery operations that begin with crude oil distillation and continue through selective hydrogen treatment processes. These operations are designed to optimize the molecular composition while maintaining the desired boiling range characteristics that define heavy naphtha fractions. The resulting product exhibits enhanced thermal stability, reduced sulfur content, and improved compatibility with downstream processing requirements, making it an indispensable component in contemporary refinery operations and petrochemical manufacturing.

Definition and Chemical Identity

Naphtha (petroleum) hydrotreated heavy constitutes a complex combination of hydrocarbons obtained through the treatment of petroleum fractions with hydrogen in the presence of specialized catalysts. This process fundamentally alters the molecular composition of the starting material, converting undesirable aromatics, olefins, nitrogen compounds, metals, and organosulfur compounds into stabilized products with enhanced chemical properties. The resulting mixture represents a carefully controlled balance of different hydrocarbon types, each contributing specific characteristics to the overall product profile.

The chemical identity of hydrotreated heavy naphtha is defined by its unique combination of molecular weight distribution, boiling point range, and hydrocarbon type composition. Unlike simple chemical compounds with fixed molecular formulas, this material comprises hundreds of different hydrocarbon molecules that collectively exhibit predictable bulk properties. The complexity of this mixture requires sophisticated analytical techniques to fully characterize its composition, with particular attention to the relative proportions of paraffinic, naphthenic, and aromatic components that determine its behavior in various applications.

The hydrotreating process itself involves multiple chemical reactions occurring simultaneously under controlled conditions. Hydrodesulfurization reactions remove sulfur-containing compounds, while hydrogenation reactions saturate olefinic bonds and convert some aromatic compounds to naphthenic structures. These transformations result in a product with significantly different properties compared to the original petroleum fraction, including improved stability, reduced odor, and enhanced compatibility with catalytic processes used in downstream applications.

Chemical Abstracts Service Number and Regulatory Classifications

The Chemical Abstracts Service has assigned the registry number 64742-48-9 to naphtha (petroleum) hydrotreated heavy, providing a unique identifier that facilitates regulatory tracking and chemical documentation across international jurisdictions. This registration number represents the specific chemical entity resulting from the hydrotreating process applied to heavy petroleum naphtha fractions, distinguishing it from other related petroleum products that may have similar names but different processing histories or compositional characteristics.

Under European Union regulatory frameworks, this material carries the European Community number 265-150-3, establishing its identity within the Registration, Evaluation, Authorization and Restriction of Chemicals regulation system. The regulatory classification reflects the complex nature of this petroleum-derived product and its status as a substance of identified composition rather than a simple chemical compound. This classification system enables appropriate regulatory oversight while recognizing the inherent complexity of petroleum-derived materials that cannot be adequately described by simple molecular formulas.

International regulatory agencies have developed specific classification criteria that account for the unique characteristics of hydrotreated petroleum products. These classifications consider factors such as the degree of refining, the presence or absence of specific impurities, and the intended applications of the material. The regulatory framework also addresses the distinction between hydrotreated and non-hydrotreated petroleum fractions, recognizing that the hydrotreating process fundamentally alters the chemical composition and associated properties of the starting material.

The following table summarizes the key regulatory identifiers for naphtha (petroleum) hydrotreated heavy:

Regulatory System Identifier Classification
Chemical Abstracts Service 64742-48-9 Hydrotreated petroleum fraction
European Community 265-150-3 Complex hydrocarbon mixture
Registration, Evaluation, Authorization and Restriction of Chemicals 01-2119457273-39 Registered substance
Index Number 649-327-00-6 Petroleum-derived hydrocarbon
Structural Composition (Carbon Number 6 through Carbon Number 13 Hydrocarbons)

The structural composition of naphtha (petroleum) hydrotreated heavy is characterized by hydrocarbons containing carbon numbers predominantly in the range of carbon number 6 through carbon number 13, with boiling points spanning approximately 65 degrees Celsius to 230 degrees Celsius. This carbon number distribution places the material firmly within the heavy naphtha classification, distinguishing it from lighter petroleum fractions that contain primarily carbon number 4 through carbon number 6 compounds and heavier fractions that extend beyond carbon number 13.

The hydrocarbon composition encompasses three primary structural categories: paraffins (normal and branched alkanes), naphthenes (cycloalkanes), and aromatics (benzene ring-containing compounds). Typical hydrotreated heavy naphtha contains paraffins in the range of 50 to 80 percent by weight, naphthenes from 20 to 40 percent by weight, and aromatics in the range of 1 to 5 percent by weight. This composition reflects the impact of the hydrotreating process, which tends to reduce aromatic content while preserving or enhancing the paraffinic and naphthenic components.

The molecular weight distribution within the carbon number 6 through carbon number 13 range provides specific performance characteristics that make hydrotreated heavy naphtha suitable for various industrial applications. Carbon number 6 through carbon number 9 components contribute to volatility and ease of processing, while carbon number 10 through carbon number 13 components provide stability and contribute to the overall energy content of the mixture. The precise distribution of these components can be controlled through careful selection of processing conditions and feedstock characteristics.

Detailed compositional analysis reveals the complexity of molecular structures present within each carbon number group. For example, carbon number 7 compounds may include normal heptane, various methylhexane isomers, dimethylpentane isomers, cycloheptane, methylcyclohexane, and toluene. Similarly, carbon number 8 compounds encompass octane isomers, various cyclooctane derivatives, ethylcyclohexane, xylene isomers, and other substituted aromatic compounds. This structural diversity contributes to the overall performance characteristics of the material in different applications.

The following table presents typical compositional ranges for hydrotreated heavy naphtha by carbon number:

Carbon Number Typical Weight Percentage Primary Compound Types
Carbon Number 6 5-15% Hexane isomers, cyclohexane, benzene
Carbon Number 7 10-20% Heptane isomers, methylcyclohexane, toluene
Carbon Number 8 15-25% Octane isomers, ethylcyclohexane, xylenes
Carbon Number 9 15-25% Nonane isomers, propylcyclohexane, trimethylbenzenes
Carbon Number 10 10-20% Decane isomers, butylcyclohexane, tetramethylbenzenes
Carbon Number 11 5-15% Undecane isomers, pentylcyclohexane derivatives
Carbon Number 12 3-10% Dodecane isomers, hexylcyclohexane derivatives
Carbon Number 13 1-5% Tridecane isomers, heptylcyclohexane derivatives
Distinction from Light Naphtha and Other Petroleum Fractions

The distinction between hydrotreated heavy naphtha and light naphtha primarily lies in their respective carbon number distributions and associated physical properties. Light naphtha typically contains hydrocarbons with carbon numbers ranging from carbon number 4 to carbon number 6, with boiling points generally below 145 degrees Celsius, while heavy naphtha encompasses carbon number 6 through carbon number 13 compounds with higher boiling points. This fundamental difference in molecular size distribution creates distinct processing requirements and application suitabilities for each fraction.

The separation between light and heavy naphtha fractions occurs during petroleum refining operations, where virgin naphtha from crude oil distillation undergoes further fractionation. The initial boiling point for heavy naphtha typically begins around 140 to 150 degrees Celsius, while the final boiling point extends to approximately 200 to 230 degrees Celsius. This boiling range places heavy naphtha between gasoline components and kerosene fractions in the overall petroleum product spectrum.

Processing behavior represents another key distinction between heavy and light naphtha fractions. Light naphtha components, when subjected to catalytic reforming processes, tend to crack into lower molecular weight products such as butane and other light hydrocarbons that are less valuable as gasoline blending components. In contrast, heavy naphtha provides an ideal feedstock for catalytic reforming because its carbon number 6 through carbon number 13 components can be efficiently converted into high-octane aromatic compounds suitable for gasoline blending or petrochemical applications.

The aromatic content also differs significantly between these fractions. Light naphtha contains fewer naturally occurring aromatic compounds, while heavy naphtha typically contains higher concentrations of benzene, toluene, and xylene compounds that contribute to its value as a reforming feedstock. The hydrotreating process further modifies this aromatic content, typically reducing it to very low levels while preserving the molecular size distribution that characterizes heavy naphtha.

Comparison with other petroleum fractions reveals additional distinctions that define the unique position of hydrotreated heavy naphtha in the petroleum product hierarchy. Gasoline fractions generally contain carbon number 4 through carbon number 10 components but are formulated to meet specific octane requirements and often contain significant proportions of aromatic and branched compounds. Kerosene fractions extend from carbon number 9 through carbon number 16, overlapping with heavy naphtha in the carbon number 9 through carbon number 13 range but extending into heavier molecular weights.

The following table illustrates the key differences between petroleum fractions:

Fraction Type Carbon Number Range Boiling Range (°C) Typical Applications
Light Naphtha C4-C6 30-145 Gasoline blending, petrochemicals
Heavy Naphtha C6-C13 65-230 Catalytic reforming, aromatics production
Gasoline C4-C10 30-200 Motor fuel, aviation gasoline
Kerosene C9-C16 150-300 Jet fuel, heating oil
Gas Oil C10-C20 200-350 Diesel fuel, heating oil

The hydrotreating process applied to heavy naphtha creates additional distinctions from untreated petroleum fractions. Hydrotreated products exhibit reduced sulfur content, typically below 0.1 percent by weight compared to several percent in untreated fractions. The hydrotreating process also reduces nitrogen content, removes metallic contaminants, and saturates many olefinic compounds that may be present in untreated fractions. These modifications result in improved thermal stability, reduced corrosivity, and enhanced compatibility with downstream processing equipment and catalysts.

Properties

CAS No.

64742-48-9

Molecular Formula

UVCB

Synonyms

Naphtha, Petroleum distillates

Origin of Product

United States

Preparation Methods

Catalyst Composition and Preparation

The hydrocracking catalyst is pivotal in determining product selectivity. As described in EP0532118A1, a platinum-supported silica-alumina carrier derived from an amorphous precursor with a pore volume below 1.0 ml/g exhibits superior naphtha selectivity. The carrier is prepared by co-precipitating silica and alumina gels, followed by calcination at 500–600°C to stabilize the structure. Platinum (0.1–1.0 wt%) is impregnated using chloroplatinic acid, with subsequent drying and calcination at 300–400°C.

Process Conditions and Optimization

Hydrocracking operates at temperatures of 250–375°C and hydrogen partial pressures of 25–150 bars. Key parameters include:

ParameterRangeOptimal Value
Temperature175–400°C320–340°C
Hydrogen Pressure25–150 bars30 bars
Feed Space Velocity0.25–2 kg/l/hr1.25 kg/l/hr
H₂/HC Ratio250–2500 Nl/kg1000 Nl/kg

In experimental setups, a fixed-bed reactor loaded with the catalyst processes the 370+°C FT wax fraction at 320–340°C, achieving 60–70% conversion to naphtha (boiling point <220°C).

Catalytic Hydrotreating Process

Catalytic hydrotreating removes sulfur, nitrogen, and oxygen contaminants while saturating olefins, ensuring feedstock suitability for downstream reforming.

Reactor Configuration and Feed Systems

The hydrotreating unit comprises a feed surge drum (FSD), fixed-bed reactors, and high-pressure separators. The FSD operates at 116°C and 5.2 kg/cm², blending straight-run, FCC, and coker naphthas. Hydrogen is introduced at a gas hourly space velocity (GHSV) of 500–5000 Nl/l/hr to maintain a H₂/oil ratio of 250–2500 Nl/kg.

Key Reactions and Catalysts

The primary reactions include:

  • Desulfurization : Organic sulfur → H₂S (e.g., thiophene → H₂S + hydrocarbons).

  • Denitrogenation : Organic nitrogen → NH₃ (e.g., pyrrole → NH₃ + hydrocarbons).

  • Olefin Saturation : C=C bonds → single bonds (e.g., 1-pentene → pentane).

Catalysts typically consist of Co-Mo or Ni-Mo supported on γ-alumina, which promote hydrogenolysis and hydrogenation.

Fluid Catalytic Cracking (FCC) and Reforming Integration

Heavy naphtha fractions are often upgraded via FCC to enhance olefin content, followed by catalytic reforming to boost octane ratings.

Fractionation and FCC Processing

US5318689A details splitting crude naphtha into intermediate (IBP: 90°F, EP: 250°F) and heavy (IBP: 250°F) fractions. The heavy fraction is vaporized as lift gas in an FCC riser reactor operating at 900–1200°F, where zeolite-based catalysts crack it into C₃–C₅ olefins and light naphtha.

Catalytic Reforming

Reforming converts naphthenes to aromatics using Pt-Re/Al₂O₃-Cl catalysts at 700–2750 kPa and 480–520°C. This step increases the octane number from 60–70 to 90–95 RON.

Comparative Analysis of Preparation Methods

MethodFeedstockCatalystTemperature (°C)Pressure (bars)Naphtha Yield (%)
FT + HydrocrackingFT Wax (>370°C)Pt/SiO₂-Al₂O₃320–3403060–70
HydrotreatingMixed NaphthasCo-Mo/Al₂O₃300–40050–7085–95
FCC + ReformingHeavy NaphthaPt-Re/Al₂O₃-Cl480–52020–4070–80

FT-derived hydrocracking excels in processing synthetic feeds, while hydrotreating is optimal for refinery streams. FCC-reforming balances yield and octane enhancement.

Industrial Implementation and Optimization

Scaling Considerations

  • FT Hydrocracking : Requires syngas generation infrastructure, limiting adoption to gas-to-liquid (GTL) plants.

  • Hydrotreating : Widely implemented in refineries; cost-effective for sulfur removal.

  • FCC-Reforming : Ideal for maximizing gasoline production from heavy naphtha.

Challenges and Solutions

  • Catalyst Deactivation : Coking and sulfur poisoning are mitigated via periodic regeneration (e.g., air burning at 450°C).

  • Energy Intensity : Heat integration networks reduce hydrogen consumption by 20–30% .

Chemical Reactions Analysis

Hydrodesulfurization (HDS)

The primary reaction removes sulfur compounds through catalytic hydrogenation:

Reaction Equation
R S H H2R H H2S\text{R S H H}_2\rightarrow \text{R H H}_2\text{S}

ParameterValue/RangeSource
Temperature280–350°C
Pressure500–700 psig
CatalystCo-Mo/Al2_2O3_3
Sulfur Conversion91.28%
Hydrogen Consumption50–100 scf/bbl

Optimal performance occurs at 340°C with cobalt-molybdenum catalysts, achieving near-complete sulfur removal (residual sulfur <15 ppm) .

Hydrodenitrification (HDN)

Nitrogen-containing compounds react with hydrogen to form ammonia:

Reaction Equation
R NH2+H2R H+NH3\text{R NH}_2+\text{H}_2\rightarrow \text{R H}+\text{NH}_3

ParameterValue/RangeSource
Reactor Residence Time1–2 hrs
Nitrogen Removal85–95%
ByproductNH3_3

Ammonia is typically separated in stripper columns and scrubbed using amine systems .

Olefin Hydrogenation

Unsaturated hydrocarbons are saturated to improve stability:

Reaction Equation
CnH2n+H2CnH2n+2\text{C}_n\text{H}_{2n}+\text{H}_2\rightarrow \text{C}_n\text{H}_{2n+2}

ParameterValue/RangeSource
Olefin Conversion>98%
Hydrogen Partial Press290–350 psig

This step reduces gum formation in downstream processes .

Decomposition Reactions

At elevated temperatures (>315°C), thermal cracking occurs:

Primary Byproducts

  • Hydrogen sulfide (H2S\text{H}_2\text{S})

  • Light hydrocarbons (C1C4\text{C}_1–\text{C}_4)

  • Carbon monoxide (CO\text{CO})

Decomposition PathwayConditionsSource
Thermal Cracking>315°C, no catalyst
Oxidative DegradationContact with O2_2

Combustion Characteristics

Complete combustion equation:
C6H14+9.5O26CO2+7H2O\text{C}_6\text{H}_{14}+9.5\text{O}_2\rightarrow 6\text{CO}_2+7\text{H}_2\text{O}

PropertyValueSource
Flash Point61–66°C
Autoignition Temp235–315°C
Flammability Limits0.7–6% (v/v)

Incomplete combustion produces CO and particulate matter .

Reaction with Oxidizing Agents

HHN reacts violently with strong oxidizers like nitric acid:

Hazardous Products

  • Nitrogen oxides (NOx\text{NO}_x)

  • Sulfur oxides (SOx\text{SO}_x)

These exothermic reactions necessitate strict isolation from oxidizers in storage .

Scientific Research Applications

Key Applications

  • Fuel Production
    • Gasoline Blending : Naphtha is a primary component in gasoline formulations, contributing to octane ratings and combustion efficiency.
    • Jet Fuel : Hydrotreated heavy naphtha can be processed further to produce aviation fuels, which require stringent specifications for performance and emissions.
  • Petrochemical Feedstock
    • Production of Chemicals : Naphtha serves as a feedstock for the production of various chemicals, including ethylene, propylene, and butylenes, which are essential for manufacturing plastics, synthetic fibers, and other materials.
  • Solvent Applications
    • Industrial Solvents : Due to its solvent properties, hydrotreated heavy naphtha is used in paints, coatings, and varnishes as a solvent that evaporates quickly without leaving residues.
  • Energy Generation
    • Hydrogen Production : The hydrotreating process generates hydrogen-rich gas as a byproduct, which can be utilized in fuel cells or for further refining processes .

Case Study 1: Energy Utilization in Naphtha Hydrotreating Units

A study conducted on a naphtha hydrotreating unit revealed significant energy losses during processing. The research utilized Aspen HYSYS for simulation and found that over 51% of input exergy was lost to the environment. The study highlighted the importance of optimizing energy recovery systems to enhance overall efficiency .

EquipmentExergy Efficiency (%)
Reactor82.4
Heat Exchanger83.1
Compressor90.9
Stripper22.5
Splitter85.0

This table summarizes the exergy efficiencies of various components within the hydrotreating unit, indicating areas for potential improvement.

Case Study 2: Toxicological Assessment

Research on the toxicological effects of hydrotreated heavy naphtha indicates that while it has low acute toxicity (LC50 values between 1.1 and 1.9 mg/L), there are concerns regarding long-term exposure effects related to its benzene content . This assessment emphasizes the need for careful handling and regulatory compliance in industrial applications.

Mechanism of Action

The primary mechanism of action for Naphtha (Petroleum) Hydrotreated Heavy involves its role as a solvent and feedstock. The hydrocarbons in naphtha can dissolve various substances, facilitating chemical reactions. In hydrotreating, the hydrogenation process removes impurities, improving the quality and stability of the final product .

Comparison with Similar Compounds

Chemical Composition and Physical Properties

Hydrotreated heavy naphtha is distinguished from similar petroleum distillates by its hydrocarbon profile and refining process. Below is a comparative analysis:

Property Naphtha (Petroleum) Hydrotreated Heavy (CAS 64742-48-9) Hydrodesulfurized Heavy Naphtha (CAS 64742-82-1) Heavy Naphthenic-Aromatic Oil Hydrotreated Vacuum Gas Oil (HVGO)
Density (g/mL at 20°C) ~0.70–0.77 0.77 0.92–0.96 0.85–0.90
Boiling Range 60–200°C 100–230°C 250–400°C 350–550°C
Sulfur Content <10 ppm <50 ppm >1% (untreated) <0.1% (post-hydrotreatment)
Key Components C6–C13 isoparaffins, cycloparaffins C8–C12 aromatics, paraffins Resins, asphaltenes, aromatics Polycyclic aromatics, naphthenes
Applications Solvent, catalytic reformer feedstock Jet/diesel fuel blending Lubricants, asphalt Olefin production, FCC feedstock

Key Differences :

  • Hydrotreated Heavy Naphtha has a lower boiling range and sulfur content compared to Hydrodesulfurized Heavy Naphtha , making it suitable for lighter applications like solvents .
  • Heavy Naphthenic-Aromatic Oil is denser and more viscous due to high resin-asphaltene content, limiting its use in high-temperature processes .

Processing and Performance

  • Hydrotreatment Efficiency : Hydrotreated heavy naphtha undergoes moderate hydrogenation to preserve light fractions while removing sulfur. In contrast, HVGO requires severe hydrotreatment (higher pressure/temperature) to break polyaromatic structures .
  • Catalytic Reforming Feedstock : Hydrotreated heavy naphtha’s low sulfur (<10 ppm) and olefin content make it ideal for catalytic reformers, unlike untreated naphthas, which risk catalyst poisoning .
  • Stability Issues : Hydrotreated residue-derived naphtha may exhibit low induction periods due to residual dienes (e.g., conjugated dienes from thermal cracking), necessitating antioxidant additives .

Biological Activity

Naphtha (petroleum) hydrotreated heavy, identified by CAS No. 64742-48-9, is a complex mixture of hydrocarbons derived from petroleum refining processes. This article provides a comprehensive overview of its biological activity, focusing on toxicity, metabolism, and environmental impact based on diverse research findings.

Chemical Composition and Properties

Naphtha is primarily composed of aliphatic and aromatic hydrocarbons. The specific composition can vary significantly depending on the source and refining process. Hydrotreated heavy naphtha typically contains a lower concentration of aromatic compounds, which are often associated with higher toxicity and carcinogenicity.

Key Properties:

  • CAS Number: 64742-48-9
  • Physical State: Liquid
  • Boiling Point: Approximately 180-210°C
  • Density: 0.75 - 0.85 g/cm³

Acute Toxicity

Acute toxicity studies have shown that hydrotreated heavy naphtha has low oral toxicity, with median lethal doses (LD50) greater than 2000 mg/kg in rats . Inhalation studies indicate an LC50 between 1.1 and 1.9 mg/L, suggesting potential risks associated with inhalation exposure .

Table 1: Acute Toxicity Data

Exposure RouteLD50/LC50 (mg/L)SpeciesReference
Oral>2000RatsNICNASa
Inhalation1.1 - 1.9RatsUS EPA (2011)

Chronic Toxicity and Carcinogenicity

Long-term exposure to hydrotreated heavy naphtha has been linked to carcinogenic effects in laboratory animals. For instance, studies involving male F344/N rats indicated significant carcinogenic activity . The presence of benzene, even at low concentrations (<1%), raises concerns about its potential long-term health effects.

Metabolism and Excretion

The metabolism of naphtha involves oxidation processes leading to the formation of alcohols and carboxylic acids . Following absorption through inhalation or dermal exposure, naphtha is rapidly excreted in urine within 24 hours . This rapid elimination indicates a low potential for bioaccumulation.

Biodegradability

Research indicates that products in the high benzene naphthas category exhibit a high extent of biodegradability . However, they also pose moderate toxicity risks to aquatic organisms, including fish and invertebrates .

Table 2: Environmental Toxicity Data

Organism TypeToxicity LevelReference
Freshwater AlgaeModerateOlefins Panel
Freshwater FishAcute ToxicityOlefins Panel
InvertebratesAcute ToxicityOlefins Panel

Case Study 1: Inhalation Exposure in Rats

A study evaluated the effects of repeated inhalation exposure to hydrotreated heavy naphtha in rats over a period of 90 days. Results indicated minimal systemic effects and no significant damage to health, although some biochemical changes were observed at higher concentrations .

Case Study 2: Carcinogenicity Assessment

In another study focused on carcinogenic potential, male F344/N rats were exposed to hydrotreated heavy naphtha. The results demonstrated a clear link between exposure and the development of tumors, emphasizing the need for careful handling and regulation of this compound in industrial settings .

Q & A

Basic: What analytical techniques are recommended for characterizing the hydrocarbon composition of hydrotreated heavy naphtha?

Answer:
Hydrotreated heavy naphtha is a complex mixture of C6–C13 hydrocarbons with a boiling range of 65–230°C . Key methods include:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Resolves individual hydrocarbons and identifies isomers .
  • ASTM D86/D2892 : Standard distillation methods to determine boiling point distribution .
  • FTIR Spectroscopy : Detects functional groups (e.g., aromatic content <1%) .
  • Density and Viscosity Measurements : Critical for process design (density: 0.76–0.79 g/cm³ at 20°C) .

Basic: How should researchers mitigate toxicity risks during laboratory handling?

Answer:
Safety protocols must account for:

  • Inhalation Risks : DNEL (Derived No-Effect Level) for workers: 1,500 mg/m³ (long-term systemic effects) . Use fume hoods and monitor airborne concentrations.
  • Dermal Exposure : DNEL: 300 mg/kg bw/day; wear nitrile gloves and lab coats .
  • Acute Toxicity : Rat LD50 >5,000 mg/kg (oral/dermal), LC50 >5 mg/L (inhalation) .

Advanced: What methodological challenges arise in resolving molecular speciation of hydrotreated heavy naphtha?

Answer:
The complexity of C6–C13 hydrocarbons necessitates:

  • Two-Dimensional GC (GC×GC) : Enhances separation of co-eluting isomers .
  • High-Resolution Mass Spectrometry : Identifies low-abundance compounds (e.g., trace aromatics) .
  • Statistical Modeling : PCA (Principal Component Analysis) to correlate compositional variability with feedstock or process conditions .

Advanced: How can contradictory data on environmental persistence be resolved?

Answer:
Discrepancies in biodegradation studies often stem from:

  • Carbon Chain Length : Longer chains (C10–C12) show slower degradation .
  • Test Conditions : OECD 301 vs. 307 protocols yield different half-lives .
  • Synergistic Effects : Co-contaminants may inhibit/enhance degradation. Validate using microcosm assays and QSAR models .

Basic: What are the best practices for preparing hydrotreated heavy naphtha samples for trace analysis?

Answer:

  • Solvent Selection : Use high-purity hexane or dichloromethane to avoid interference .
  • Sample Stabilization : Store at 4°C in amber vials to prevent volatilization .
  • Matrix Cleanup : Solid-phase extraction (SPE) with silica gel removes polar impurities .

Advanced: What experimental designs are optimal for studying hydrogenation mechanisms in hydrotreated naphtha?

Answer:

  • Catalyst Screening : Compare sulfided Ni-Mo vs. Co-Mo catalysts for sulfur/nitrogen removal efficiency .
  • Reactor Configurations : Use fixed-bed vs. trickle-bed reactors to assess hydrogen partial pressure effects .
  • Kinetic Modeling : Apply Langmuir-Hinshelwood models to predict reaction rates under varying temperatures (150–350°C) .

Basic: How should researchers address discrepancies in carcinogenicity classifications?

Answer:

  • Threshold Analysis : IARC classifies it as A4 (not carcinogenic) if benzene <0.1% w/w .
  • Batch Testing : Quantify benzene via EPA 8260B method to confirm compliance .
  • Regulatory Alignment : Cross-reference ECHA and NTP guidelines for hazard communication .

Advanced: What interdisciplinary approaches integrate environmental fate and toxicity data?

Answer:

  • Life Cycle Assessment (LCA) : Combine USEtox for ecotoxicity and IPCC models for GHG emissions .
  • Omics Integration : Metabolomics to identify biomarkers of exposure in model organisms .
  • Probabilistic Risk Assessment : Monte Carlo simulations to quantify uncertainty in DNEL/PNEC ratios .

Basic: What are the critical parameters for assessing thermal stability in process applications?

Answer:

  • Boiling Range : 65–230°C; monitor for cracking above 300°C .
  • Flash Point : >40°C (determined via ASTM D93) .
  • Thermogravimetric Analysis (TGA) : Quantifies residue formation under controlled heating .

Advanced: How can researchers reconcile conflicting data on aromatic content across studies?

Answer:

  • Method Calibration : Validate GC-MS against ASTM D5580 for benzene quantification .
  • Sample Homogeneity : Ensure representative aliquots using rotary dividers .
  • Interlaboratory Comparisons : Participate in proficiency testing (e.g., ASTM D8071) .

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